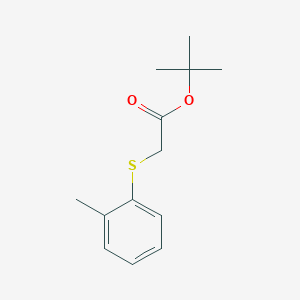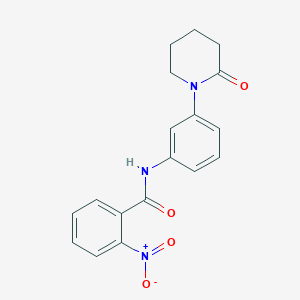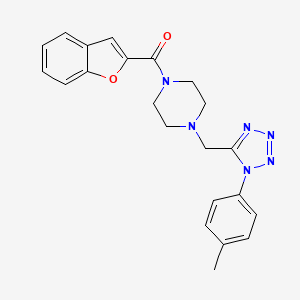
Tert-butyl 2-(2-methylphenyl)sulfanylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Tert-butyl phenyl sulfoxides and similar compounds can be synthesized through catalytic methods where byproducts are minimized, enhancing product purity. For example, tert-butyl phenyl sulfoxide serves as a traceless precatalyst for sulfenate anions under basic conditions, facilitating coupling reactions with high yield (Zhang et al., 2015). Furthermore, compounds like p-tert-butylthiacalix[4]arene show how tert-butyl groups interact with sulfur components during synthesis (Kumagai et al., 1997).
Molecular Structure Analysis
The molecular structure of tert-butyl 2-(2-methylphenyl)sulfanylacetate-related compounds often involves interactions between the tert-butyl group and sulfur-containing motifs. These interactions significantly influence the chemical behavior and stability of the compounds. For instance, the structure of 1,3,4-thiadiazolesulfonamides reveals interactions between the sulfonyl group and the thiadiazole ring, affecting the compound's reactivity and physical properties (Pedregosa et al., 1996).
Chemical Reactions and Properties
The reactivity of tert-butyl 2-(2-methylphenyl)sulfanylacetate and similar compounds includes their participation in oxidation and coupling reactions. Tert-butyl hydroperoxide, for example, is used to convert sulfides to sulfoxides and sulfones under varying conditions, demonstrating the reactive versatility of tert-butyl sulfanyl compounds (Wang et al., 2002).
Aplicaciones Científicas De Investigación
Coordination Chemistry
- Cationic Palladium Complexes : The thioether "tert-butyl 2-(2-methylphenyl)sulfanylacetate" reacts with [Pd(NCMe)2Cl2] to form dinuclear palladium thiophenolate complexes. These complexes have potential applications in catalysis, particularly in the vinyl-addition polymerization of norbornene (Siedle, Lassahn, Lozan, Janiak, & Kersting, 2007).
Catalysis
- Traceless Sulfenate Anion Precatalyst : tert-Butyl phenyl sulfoxide, a related compound, has been used as a traceless precatalyst in the coupling of benzyl halides to trans-stilbenes. This method is advantageous for product isolation in high purity (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015).
Polymer Chemistry
- Polymer Stabilizers : A derivative of tert-butyl 2-(2-methylphenyl)sulfanylacetate, namely 2-Tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, has shown effectiveness as a stabilizer for thermal degradation of butadiene type polymers under an oxygen-free atmosphere. This indicates its potential in enhancing polymer stability (Yachigo, Sasaki, Takahashi, Kojima, Takada, & Okita, 1988).
Chemical Synthesis
- Synthesis of Complex Molecules : The compound has been used in the synthesis of complex molecules, such as in the catalytic asymmetric oxidation of tert-butyl disulfide and in the synthesis of tert-butanesulfinamides, tert-butyl sulfoxides, and tert-butanesulfinimines (Cogan, Liu, Kim, Backes, & Ellman, 1998).
Safety And Hazards
According to the safety information provided, Tert-butyl 2-(2-methylphenyl)sulfanylacetate is classified as dangerous . It has hazard statements H226, H301, H315, H319, H332, H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P310, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Propiedades
IUPAC Name |
tert-butyl 2-(2-methylphenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2S/c1-10-7-5-6-8-11(10)16-9-12(14)15-13(2,3)4/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPVQUKKCWKPPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-methylphenyl)sulfanylacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-(Cyclopropylmethyl)phenoxy]methyl]oxirane](/img/structure/B2487643.png)
![5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2487644.png)

![N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2487647.png)
![N-(4-fluorophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2487648.png)
![(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2487649.png)

![3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B2487652.png)
![2-Methyl-6-phenylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2487653.png)
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2487655.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2487656.png)
![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487657.png)
![4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2487658.png)
![N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2487661.png)